

Reproducibility of Leucettinib-92's Effects: A Comparative Guide for Researchers

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Compound of Interest

Compound Name: *Leucettinib-92*

Cat. No.: *B12382337*

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For researchers, scientists, and drug development professionals, this guide provides a comprehensive comparison of **Leucettinib-92**, a potent inhibitor of Dual-specificity tyrosine-phosphorylation-regulated kinase 1A (DYRK1A), with alternative compounds. This analysis focuses on the reproducibility of its effects across different laboratory settings, presenting supporting experimental data, detailed protocols, and visualizations of key biological pathways and workflows.

While direct studies assessing the inter-laboratory reproducibility of **Leucettinib-92** are not publicly available, an analysis of data from independent research publications allows for an indirect evaluation of its consistency. This guide synthesizes available data to offer insights into the expected performance of **Leucettinib-92** and its standing relative to other DYRK1A inhibitors.

Performance Comparison of DYRK1A Inhibitors

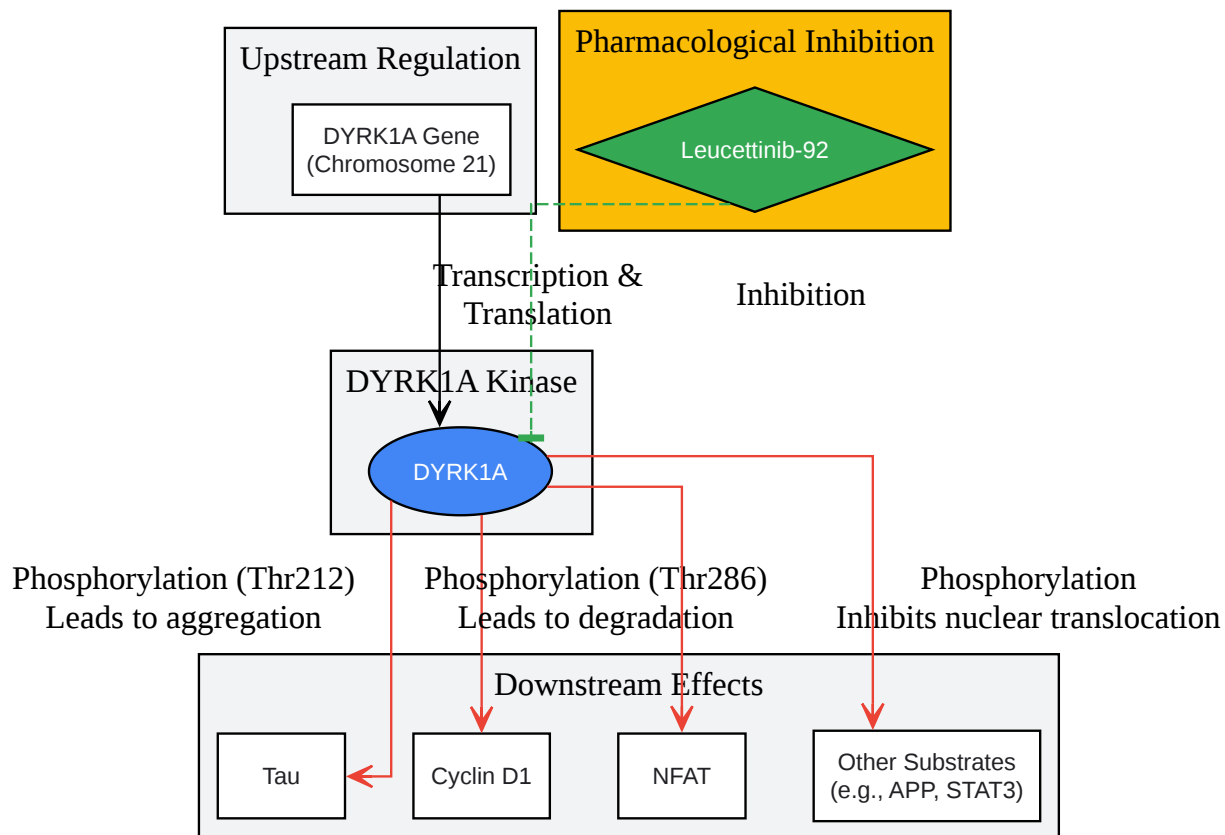
Leucettinib-92 is a member of the Leucettinib family of kinase inhibitors, which also includes the clinically advanced compound, Leucettinib-21. These compounds, along with other widely used DYRK1A inhibitors such as Harmine, EGCG, and CX-4945, are compared below based on their reported half-maximal inhibitory concentrations (IC₅₀) against DYRK1A. The variation in these values across different studies can provide an indication of the robustness of these compounds' effects.

Compound	DYRK1A IC50 (nM)	Other Notable Kinase Targets (IC50 in nM)
Leucettinib-92	124[1]	CLK1 (147), CLK2 (39), CLK4 (5.2), DYRK1B (204), DYRK2 (160)[1]
Leucettinib-21	2.4[2]	DYRK1B (6.7), CLK1 (12), CLK2 (33), CLK4 (5)[2]
Harmine	~70-270	DYRK1B, CLK1, CLK4, Haspin/GSG2[3][4]
EGCG	~380-491	PI3K (380), mTOR (320), EGFR, HER2[5][6]
CX-4945 (Silmitasertib)	6.8 - 160	CK2 (1), GSK3 β (190), FLT3 (35), PIM1 (46)[7]

Note: IC50 values can vary based on the specific assay conditions (e.g., ATP concentration, substrate used). The data presented here is a summary from multiple sources to provide a comparative overview.

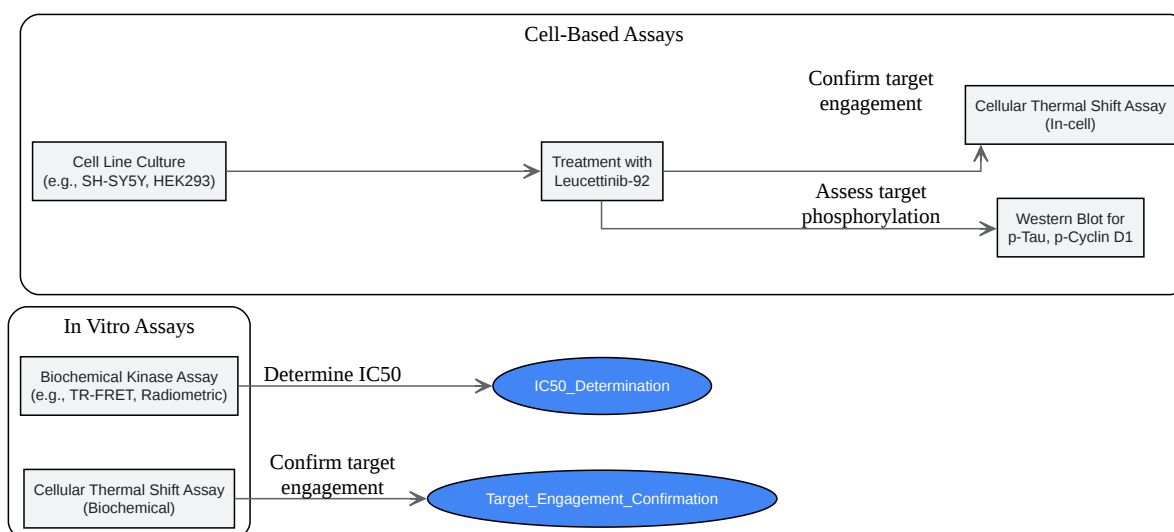
Signaling Pathway and Experimental Workflow

To understand the context of **Leucettinib-92**'s action, it is crucial to visualize the DYRK1A signaling pathway and the typical experimental workflow for evaluating its inhibitors.



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DYRK1A signaling pathway and the point of inhibition by **Leucettinib-92**.



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A typical experimental workflow for evaluating DYRK1A inhibitors like **Leucettinib-92**.

Detailed Experimental Protocols

To facilitate the replication of studies and to provide a basis for comparing results across different laboratories, detailed methodologies for key experiments are provided below.

Biochemical DYRK1A Kinase Assay (TR-FRET based)

This protocol is a generalized procedure based on commonly used time-resolved fluorescence resonance energy transfer (TR-FRET) assays for measuring kinase activity.

- Objective: To determine the in vitro inhibitory potency (IC50) of **Leucettinib-92** against DYRK1A.

- Materials:
 - Recombinant human DYRK1A enzyme.
 - DYRKtide peptide substrate.
 - ATP.
 - LanthaScreen™ Eu-anti-phospho-peptide antibody.
 - TR-FRET dilution buffer.
 - **Leucettinib-92** stock solution (in DMSO).
 - 384-well assay plates.
- Procedure:
 - Prepare a serial dilution of **Leucettinib-92** in DMSO. Further dilute the compound in kinase reaction buffer.
 - Add the diluted compounds to the assay plate.
 - Prepare a solution of DYRK1A enzyme and DYRKtide substrate in kinase reaction buffer and add to the wells.
 - Initiate the kinase reaction by adding ATP to all wells.
 - Incubate the plate at room temperature for a specified time (e.g., 60 minutes).
 - Stop the reaction by adding a solution containing the Eu-labeled anti-phospho-peptide antibody and EDTA.
 - Incubate the plate for 60 minutes at room temperature to allow for antibody binding.
 - Read the plate on a TR-FRET compatible plate reader, measuring emission at two wavelengths (e.g., 665 nm and 615 nm).

- Calculate the TR-FRET ratio and plot the results against the inhibitor concentration to determine the IC₅₀ value.

Cellular Thermal Shift Assay (CETSA)

This protocol outlines the general steps for assessing the target engagement of **Leucettinib-92** with DYRK1A in a cellular context.

- Objective: To confirm that **Leucettinib-92** binds to and stabilizes DYRK1A in intact cells.
- Materials:
 - SH-SY5Y or other suitable cell line.
 - Cell culture medium and supplements.
 - **Leucettinib-92** stock solution (in DMSO).
 - Phosphate-buffered saline (PBS).
 - Lysis buffer with protease and phosphatase inhibitors.
 - Antibodies: anti-DYRK1A, secondary antibody.
- Procedure:
 - Culture cells to confluency.
 - Treat the cells with either vehicle (DMSO) or **Leucettinib-92** at a desired concentration for a specified time (e.g., 1-2 hours).
 - Harvest the cells, wash with PBS, and resuspend in PBS.
 - Aliquot the cell suspension into PCR tubes.
 - Heat the samples to a range of temperatures (e.g., 40°C to 70°C) for a short duration (e.g., 3 minutes) using a thermal cycler, followed by cooling.
 - Lyse the cells by freeze-thaw cycles.

- Separate the soluble protein fraction from the aggregated proteins by centrifugation.
- Analyze the soluble fractions by Western blotting using an anti-DYRK1A antibody.
- Quantify the band intensities to generate a melting curve. A shift in the melting curve for the **Leucettinib-92**-treated samples compared to the vehicle control indicates target engagement.

Western Blot for Phosphorylated Tau

This protocol describes the detection of changes in the phosphorylation of Tau, a downstream substrate of DYRK1A, following treatment with **Leucettinib-92**.

- Objective: To measure the functional effect of **Leucettinib-92** on the DYRK1A signaling pathway in cells.
- Materials:
 - SH-SY5Y or a similar neuronal cell line.
 - **Leucettinib-92**.
 - Lysis buffer.
 - Primary antibodies: anti-phospho-Tau (e.g., pThr212), anti-total-Tau, anti-GAPDH or β -actin (loading control).
 - HRP-conjugated secondary antibodies.
 - Chemiluminescent substrate.
- Procedure:
 - Plate and grow cells to a suitable confluency.
 - Treat the cells with increasing concentrations of **Leucettinib-92** or vehicle (DMSO) for a defined period.
 - Wash the cells with cold PBS and lyse them.

- Determine the protein concentration of the lysates.
- Separate equal amounts of protein by SDS-PAGE and transfer to a PVDF or nitrocellulose membrane.
- Block the membrane with a suitable blocking buffer (e.g., 5% non-fat milk or BSA in TBST).
- Incubate the membrane with the primary antibody against phosphorylated Tau overnight at 4°C.
- Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody.
- Detect the signal using a chemiluminescent substrate and an imaging system.
- Strip the membrane and re-probe for total Tau and a loading control to normalize the data.

Conclusion

Leucettinib-92 is a potent inhibitor of DYRK1A with a reasonably consistent performance profile as inferred from the available literature. For researchers considering its use, the closely related and more extensively characterized compound, Leucettinib-21, may offer a more robust dataset for comparison and is currently undergoing clinical evaluation. The provided protocols and comparative data aim to equip scientists with the necessary information to design experiments, interpret results, and contribute to a more comprehensive understanding of the therapeutic potential and reproducibility of **Leucettinib-92** and other DYRK1A inhibitors. As with any experimental work, adherence to detailed and standardized protocols is paramount for ensuring the reproducibility and comparability of findings across different research settings.

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